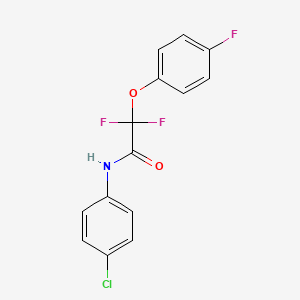

N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide

Description

N-(4-Chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a fluorinated acetamide derivative featuring a 4-chlorophenyl group and a 4-fluorophenoxy substituent. For instance, similar derivatives, such as 2-(4-chlorophenoxy)-N-(2,4-difluorophenyl)-2,2-difluoroacetamide, are synthesized under reflux conditions using sodium acetate as a base (as seen in and ). The compound’s structure is characterized by two fluorine atoms on the acetamide carbon, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-1-5-11(6-2-9)19-13(20)14(17,18)21-12-7-3-10(16)4-8-12/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZJETUFOYNEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide typically involves the reaction of 4-chloroaniline with 2,2-difluoro-2-(4-fluorophenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetic acid.

Reduction: Formation of N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)ethylamine.

Substitution: Formation of N-(4-chlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent patterns on the phenyl rings and the acetamide core. Key examples include:

Key Observations :

- Phenoxy vs. Phenyl Groups: The 4-fluorophenoxy group in the target compound introduces steric bulk and polarity compared to simpler phenyl substituents (e.g., ), which may influence solubility and binding interactions.

Crystallography and Hydrogen Bonding

Crystallographic studies on related compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) reveal intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, which stabilize crystal packing. Similar interactions are expected in the target compound, though the difluoro group may alter bond angles and packing efficiency.

Biological Activity

N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- A chlorophenyl group

- A difluoro group

- A fluorophenoxy group

This combination of functional groups contributes to its distinctive chemical and biological properties.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, leading to alterations in their activity. This mechanism is crucial for understanding its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy. The specific pathways involved in this activity are still under investigation but may involve modulation of cell cycle regulators or apoptosis-related proteins.

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

- Antimicrobial Assays : In vitro assays demonstrated that the compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- Cytotoxicity Tests : In cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited cytotoxic effects with an IC50 value around 15 µM. This suggests a moderate level of potency that warrants further exploration for potential drug development.

- Mechanistic Studies : Mechanistic investigations revealed that the compound may activate caspase pathways leading to apoptosis in cancer cells. Additionally, it was found to inhibit key signaling pathways involved in cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| N-(4-chlorophenyl)-2-(4-fluorophenoxy)acetamide | Structure | Moderate | Low |

| N-(4-fluorophenyl)-2,2-difluoroacetamide | Structure | Low | Moderate |

This table highlights the relative activities and structural differences among these compounds, emphasizing the potential advantages of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, diphenylacetyl chloride derivatives react with substituted anilines in dichloromethane at low temperatures (273 K) with triethylamine as a base . Optimization involves adjusting stoichiometry, solvent polarity (e.g., toluene for crystallization), and temperature to improve yield and purity.

- Key Parameters : Reaction time (3–6 hours), solvent selection (dichloromethane for solubility), and post-reaction purification (extraction, recrystallization) .

Q. How is the compound structurally characterized using X-ray crystallography and spectroscopic methods?

- X-ray Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., C–Cl: 1.73–1.75 Å), angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds with D···A distances of 2.89–3.02 Å) .

- Spectroscopy : H/C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm), while IR identifies amide C=O stretching (~1650 cm) and C–F vibrations (~1200 cm) .

Q. What are common intermediates in the synthesis of fluorinated acetamide derivatives, and how do they influence reactivity?

- Intermediates : Chloroacetamide precursors (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) are critical. The electron-withdrawing fluorine and chlorine substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

- Role of Substituents : Fluorine atoms increase metabolic stability and influence crystal packing via weak C–F···π interactions .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing affect the compound's physicochemical properties?

- Hydrogen Bonding : Intramolecular C–H···O interactions form six-membered rings, stabilizing the molecular conformation. Intermolecular N–H···O bonds create infinite chains along the c-axis, impacting solubility and melting points .

- Packing Analysis : Weak C–F···π and van der Waals interactions contribute to dense crystal lattices, as evidenced by high melting points (>400 K) .

Q. What spectrofluorometric techniques are used to study this compound, and how do substituents influence fluorescence intensity?

- Methodology : Fluorescence spectroscopy (excitation at 280–320 nm) measures emission maxima. Electron-withdrawing groups (e.g., –Cl, –F) reduce π→π* transitions, quenching fluorescence, while phenoxy groups enhance rigidity and quantum yield .

- Data Interpretation : Compare fluorescence lifetimes and Stokes shifts to derivatives lacking halogens to isolate substituent effects .

Q. How can computational models predict the compound's reactivity and interaction with biological targets?

- Quantum Calculations : Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV). Molecular docking evaluates binding affinity to enzymes (e.g., cytochrome P450) .

- Reaction Pathways : Transition state analysis using Gaussian or ORCA software identifies energy barriers for hydrolysis or nucleophilic substitution .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

- Cross-Validation : Discrepancies in proton chemical shifts may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Use F NMR to confirm fluorine positions and compare with calculated chemical shifts (e.g., GIAO method) .

- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening, reconciling solution and solid-state data .

Q. What strategies are effective in designing derivatives for antimicrobial or anticancer activity?

- Structure-Activity Relationship (SAR) : Introduce sulfone or phosphonate groups to enhance polarity and binding to kinase targets. Replace chlorophenyl with heterocycles (e.g., pyridine) to modulate lipophilicity .

- Biological Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and antimicrobial activity (MIC against S. aureus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.